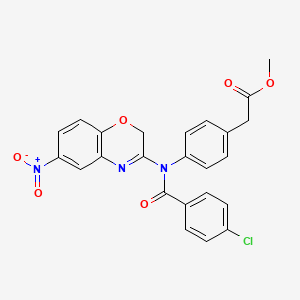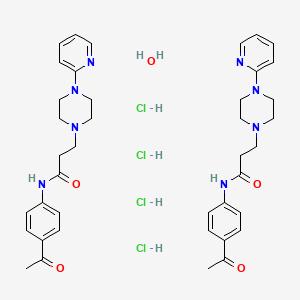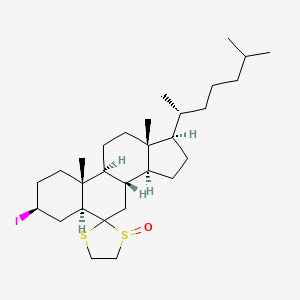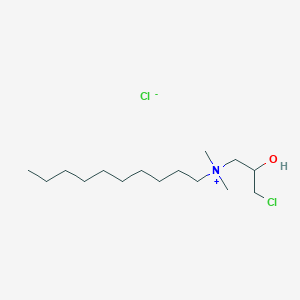
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride is a quaternary ammonium compound known for its diverse applications in various industries. It is commonly used as a cationic surfactant and has significant roles in the textile, paper, and water treatment industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride typically involves the reaction of decylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and epichlorohydrin are mixed and heated to specific temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization .
化学反应分析
Types of Reactions
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .
科学研究应用
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of cationic starches and as a flocculant in water treatment.
作用机制
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .
相似化合物的比较
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)triethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
Uniqueness
Compared to similar compounds, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong cationic activity.
属性
CAS 编号 |
106130-13-6 |
|---|---|
分子式 |
C15H33Cl2NO |
分子量 |
314.3 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UVNFMNQJFRLKST-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



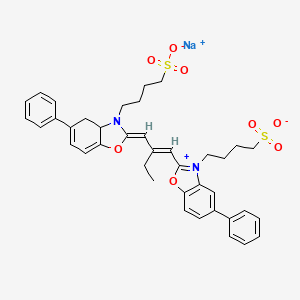
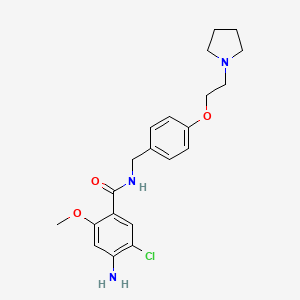
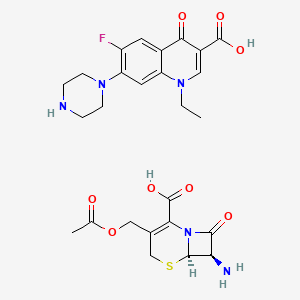
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
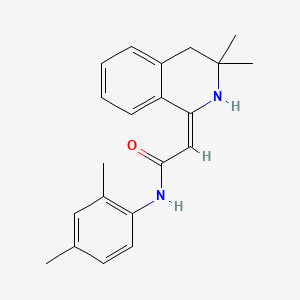

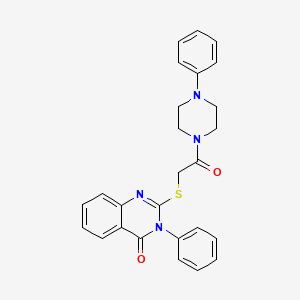
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
